molecular formula C25H20N4O4 B11581355 (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide

(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide

Cat. No.: B11581355
M. Wt: 440.4 g/mol
InChI Key: XGYHCGXCXGMUKS-QGOAFFKASA-N
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Description

(2E)-2-CYANO-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a pyridopyrimidine core, and a furan moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (2E)-2-CYANO-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyridopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyridopyrimidine ring.

    Introduction of the Dimethylphenoxy Group: This step involves the substitution reaction to introduce the dimethylphenoxy group onto the pyridopyrimidine core.

    Formation of the Cyano Group:

    Attachment of the Furan Moiety: This step involves the coupling of the furan moiety to the intermediate compound.

    Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as column chromatography.

Chemical Reactions Analysis

(2E)-2-CYANO-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan moiety, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylphenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the cyano group and formation of carboxylic acid derivatives.

Scientific Research Applications

(2E)-2-CYANO-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling pathways.

    Induction of Apoptosis: The compound may induce apoptosis in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

(2E)-2-CYANO-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C25H20N4O4

Molecular Weight

440.4 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C25H20N4O4/c1-16-10-17(2)12-20(11-16)33-24-21(25(31)29-8-4-3-7-22(29)28-24)13-18(14-26)23(30)27-15-19-6-5-9-32-19/h3-13H,15H2,1-2H3,(H,27,30)/b18-13+

InChI Key

XGYHCGXCXGMUKS-QGOAFFKASA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCC4=CC=CO4)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCC4=CC=CO4)C

Origin of Product

United States

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